molecular formula C19H19BrN2O3 B2916045 3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-40-1

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2916045
CAS No.: 941873-40-1
M. Wt: 403.276
InChI Key: KLBMAZXLKRSPOX-UHFFFAOYSA-N
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Description

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a piperidinone moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Piperidinone Formation: The piperidinone moiety is synthesized through a cyclization reaction involving a suitable precursor, such as 2-oxopiperidine.

    Amidation: The final step involves the formation of the benzamide linkage through a condensation reaction between the brominated, methoxylated benzene derivative and the piperidinone derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, while the piperidinone moiety may influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methoxybiphenyl: Similar in structure but lacks the piperidinone moiety.

    N-[2’-bromo-4’-methoxy-3’-(β-cytisinylethoxy)benzyl]cytisine: Contains a cytisine moiety instead of the piperidinone moiety.

    4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar in having a benzene core but with different substituents.

Uniqueness

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the combination of its bromine atom, methoxy group, and piperidinone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBMAZXLKRSPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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